Acefylline Piperazine
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Overview
Description
Acefylline Piperazine is a compound that belongs to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound is less toxic and causes minimal gastric irritation compared to theophylline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acefylline Piperazine can be synthesized through the reaction of theophylline with piperazine. The process involves the acylation of theophylline with acetic anhydride to form acefylline, which is then reacted with piperazine to form this compound. The reaction conditions typically involve the use of solvents such as methanol or ethylene glycol and are carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Acefylline Piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acefylline Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and enzyme activity.
Medicine: Used in the treatment of respiratory conditions and studied for its potential in treating other diseases such as cardiovascular disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products for its skin conditioning properties
Mechanism of Action
Acefylline Piperazine exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP. This results in the relaxation of smooth muscles, particularly in the respiratory tract, leading to bronchodilation. Additionally, it acts as an adenosine receptor antagonist, which contributes to its stimulant effects on the central nervous system and myocardium .
Comparison with Similar Compounds
Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity and gastric irritation.
Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator action.
Aminophylline: A complex of theophylline and ethylenediamine with similar bronchodilator properties but different pharmacokinetics.
Uniqueness of Acefylline Piperazine: this compound stands out due to its lower toxicity and minimal gastric irritation compared to theophylline. Its dual action as a bronchodilator and central nervous system stimulant makes it a valuable compound in both medical and research settings .
Properties
CAS No. |
18428-63-2 |
---|---|
Molecular Formula |
C100H150N46O32 |
Molecular Weight |
2508.59 |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
InChI Key |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
Synonyms |
Acetylline Piperazine |
Origin of Product |
United States |
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